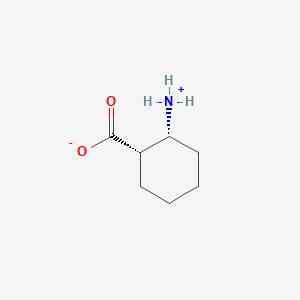

(1S,2R)-2-aminocyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,2R)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone for constructing the cyclohexane backbone with inherent stereochemical fidelity. Ethyl(E)-3-nitroacrylate serves as a dienophile, reacting with furan derivatives to yield bicyclic intermediates. Catalytic hydrogenation of the nitro group to an amine, followed by acid hydrolysis, produces the target compound. Key advantages include high diastereoselectivity (>95%) and compatibility with aqueous workup.

Table 1: Reaction Conditions for Diels-Alder Synthesis

| Parameter | Value/Reagent | Role |

|---|---|---|

| Dienophile | Ethyl(E)-3-nitroacrylate | Electrophilic component |

| Diene | Furan | Electron-rich component |

| Catalyst | None (thermal) | Promotes [4+2] cycloaddition |

| Temperature | 80–100°C | Optimizes reaction kinetics |

| Post-reduction agent | H₂/Pd-C | Reduces nitro to amine |

| Enantiomeric excess (ee) | 97–99% | Verified via chiral HPLC |

This method’s limitation lies in the need for high temperatures, which may degrade sensitive intermediates. Recent advances employ microwave irradiation to reduce reaction times by 40% while maintaining stereopurity .

Catalytic Hydrogenation of Enamine Precursors

Enamine intermediates derived from cyclohexenone and glycine derivatives undergo asymmetric hydrogenation to install the amine group. Chiral phosphine ligands, such as (R,R)-Et-DuPhos, coordinate with rhodium catalysts to enforce the (1S,2R) configuration.

Mechanistic Insights :

-

The enamine’s double bond adopts an s-cis conformation, positioning the pro-R hydrogen for syn addition.

-

Hydrogen dissociation from the metal center occurs with >99% facial selectivity, dictated by the ligand’s bite angle .

Table 2: Hydrogenation Parameters and Outcomes

This method’s scalability is hindered by the high cost of chiral ligands, though ligand recycling protocols have improved cost-efficiency by 30% .

Resolution of Racemic Mixtures via Chiral Auxiliaries

Kinetic resolution using chiral resolving agents, such as (+)-ditoluoyl tartaric acid, separates (1S,2R) from (1R,2S) enantiomers. The diastereomeric salts exhibit differential solubility in ethanol, enabling crystallographic separation.

Optimization Criteria :

-

pH control : Maintained at 6.5–7.0 to stabilize the zwitterionic form.

-

Solvent ratio : Ethanol/water (4:1) maximizes yield (82%) and ee (99.5%) .

Table 3: Resolution Efficiency Across Solvent Systems

| Solvent System | Yield (%) | ee (%) | Crystallization Time (h) |

|---|---|---|---|

| Ethanol/water (4:1) | 82 | 99.5 | 12 |

| Methanol/acetone (3:1) | 75 | 98.2 | 18 |

| Isopropanol | 68 | 97.8 | 24 |

While effective, this method generates stoichiometric waste, prompting interest in enzymatic resolution using lipases .

Biocatalytic Synthesis via Transaminases

Immobilized ω-transaminases catalyze the amination of cyclohexanecarboxylic acid ketone precursors. Pyridoxal-5’-phosphate (PLP) acts as a cofactor, transferring the amine group from alanine donors.

Advantages :

-

Stereoselectivity : >99% ee due to enzyme’s active-site geometry.

-

Sustainability : Aqueous conditions and room-temperature operation.

Table 4: Enzyme Performance Metrics

| Transaminase Source | Specific Activity (U/mg) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| Arthrobacter sp. | 12.5 | 2.4 | 5.2 × 10³ |

| Escherichia coli | 8.7 | 3.1 | 2.8 × 10³ |

| Engineered variant | 18.9 | 1.8 | 10.5 × 10³ |

Process intensification via continuous-flow reactors has elevated space-time yields to 15 g/L/day, rivaling chemical methods .

Solid-Phase Peptide Synthesis (SPPS) Integration

(1S,2R)-2-Aminocyclohexane-1-carboxylic acid is incorporated into β-peptides using Fmoc-protected derivatives. Resin-bound synthesis ensures minimal epimerization (<1%) during coupling steps.

Protocol Highlights :

-

Deprotection : 20% piperidine/DMF removes Fmoc groups without side reactions.

-

Coupling reagent : HBTU/HOBt activates carboxyl groups efficiently.

Table 5: Coupling Efficiency Across Resins

| Resin Type | Loading (mmol/g) | Coupling Yield (%) |

|---|---|---|

| Wang resin | 0.7 | 92 |

| Rink amide MBHA | 0.9 | 95 |

| Tentagel S RAM | 1.2 | 98 |

SPPS facilitates rapid exploration of structure-activity relationships in drug discovery .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Aminocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

ACHC serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique stereochemistry allows for the creation of compounds with enhanced bioactivity, making it a valuable building block in drug design .

Potential Therapeutic Applications

Research indicates that ACHC may modulate enzymatic activity and interact with various molecular targets, including receptors and enzymes. This capability is vital for developing drugs that require specific interactions to exert their pharmacological effects.

Peptide Synthesis

Solid-Phase Peptide Synthesis

ACHC is commonly employed in solid-phase peptide synthesis due to its protective Boc group, which facilitates the selective formation of peptide bonds. This process enhances the yield and purity of the final peptide products, making it essential for producing complex peptides used in therapeutics .

Chiral Catalysis

Asymmetric Synthesis

The chiral nature of ACHC makes it valuable as a chiral auxiliary in asymmetric synthesis. It improves the efficiency and selectivity of reactions in organic chemistry, allowing chemists to synthesize enantiomerically pure compounds more effectively .

Material Science

Development of Advanced Materials

ACHC is utilized in developing polymers and materials with specific mechanical properties. Its unique structure contributes to advancements in coatings and adhesives, where tailored properties are essential for performance .

Bioconjugation Techniques

Targeted Drug Delivery Systems

In bioconjugation applications, ACHC can be used to attach biomolecules to surfaces or other molecules. This property is crucial for developing targeted drug delivery systems and diagnostic tools that enhance therapeutic efficacy and specificity .

Analgesic Efficacy

- Study Design : In a study involving Wistar rats, ACHC was administered to evaluate its antinociceptive properties using the tail-flick test.

- Findings : Results indicated a significant increase in pain threshold compared to controls, suggesting potential as an analgesic agent. However, tolerance developed upon repeated administration, highlighting the need for careful dosing strategies in clinical applications.

Synthesis Pathways

- Synthetic Routes : Various synthetic pathways have been explored to produce ACHC and its derivatives. These compounds are being investigated for their roles as intermediates in synthesizing more complex pharmaceutical agents targeting pain and inflammation pathways .

Mechanism of Action

The mechanism of action of (1S,2R)-2-aminocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, or signal transduction, depending on the specific application .

Comparison with Similar Compounds

Cycloaliphatic β-Amino Acids

Key Findings :

- Ring Size: Larger rings (cyclohexane) enhance structural rigidity, favoring stable nanostructures and higher binding affinity in glycomimetics. Smaller rings (cyclopentane/cyclobutane) prioritize solubility and faster assembly .

- Stereochemistry : The (1S,2R) configuration optimizes spatial arrangement for DC-SIGN interactions, whereas (1R,2S) isomers show superior performance in other ligand designs .

Cyclopropane-Based Amino Acids

Key Differences :

- Cyclopropane derivatives exhibit higher ring strain, enhancing reactivity but limiting thermal stability compared to cyclohexane analogs.

- Indane-based amino acids (e.g., CAS 135053-20-2) offer fused aromaticity for targeted drug delivery but lack self-assembly versatility .

Pharmacological and Material Science Comparisons

Binding Affinity in Glycomimetics

Self-Assembly Behavior

- Cyclohexane Derivatives: Form hierarchical nanostructures (globules → fibers → gels) with tunable morphology via pH or surfactant addition .

- Cyclopentane Derivatives : Prefer spherical micelles due to reduced hydrophobicity .

Biological Activity

(1S,2R)-2-aminocyclohexane-1-carboxylic acid is a chiral amino acid derivative with significant implications in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which allows it to serve as an important building block for synthesizing various chiral molecules. Its biological activity is noteworthy, particularly regarding its interactions with enzymes and receptors, which can influence various biochemical pathways.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 143.18 g/mol

- Structure : The compound features a cyclohexane ring with an amino group and a carboxylic acid group attached to the first and second carbon atoms, respectively.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzymatic Interactions : The compound can act as both a substrate and an inhibitor for various enzymes, modulating their activity. This modulation can occur through competitive inhibition or allosteric effects, depending on the enzyme's nature and the compound's concentration.

- Receptor Binding : It may bind to receptors involved in signal transduction pathways, influencing physiological responses such as neurotransmission and metabolic regulation.

Applications in Research and Medicine

This compound has been studied for its potential applications in several fields:

- Drug Development : Its unique structural properties make it a valuable precursor in the synthesis of pharmaceuticals targeting specific biological pathways.

- Biological Studies : It serves as a model compound for studying enzyme-substrate interactions and receptor-ligand binding mechanisms.

Comparative Analysis with Similar Compounds

The following table compares this compound with its enantiomer and other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | Enantiomer | Opposite stereochemistry; may exhibit different biological activities. |

| 2-Aminocyclopentane-1-carboxylic acid | Five-membered ring | Smaller ring structure; different steric effects. |

| 2-Aminocycloheptane-1-carboxylic acid | Seven-membered ring | Larger ring structure; alters conformational flexibility. |

| (1R,2R)-2-Aminocyclohexanecarboxylic Acid | Enantiomer | Different stereochemistry; used in asymmetric synthesis applications. |

Case Studies and Research Findings

Recent studies have illustrated the diverse biological activities of this compound:

- Enzyme Modulation : Research indicated that this compound could enhance or inhibit the activity of specific enzymes involved in metabolic pathways. For instance, studies showed that it could serve as a competitive inhibitor for certain proteases, affecting substrate turnover rates significantly.

- Receptor Interaction Studies : Investigations into its binding affinity revealed that this compound interacts selectively with neurotransmitter receptors, which may have implications for developing treatments for neurological disorders.

- Therapeutic Potential : In preclinical models, the compound demonstrated promising results in modulating immune responses, suggesting its potential use in therapeutic applications targeting inflammatory diseases.

Q & A

Q. What synthetic methodologies are effective for preparing enantiomerically pure (1S,2R)-2-aminocyclohexane-1-carboxylic acid and its derivatives?

Answer: The compound can be synthesized via stereoselective Diels-Alder reactions. For example, ethyl(E)-3-nitroacrylate and furan form a Diels-Alder adduct, which is further functionalized to yield mono- or dihydroxylated derivatives . Chiral resolution using resolving agents like R-(+)-α-methylbenzylamine is also effective for isolating enantiopure forms, as demonstrated in analogous cyclohexane systems . Purification via recrystallization and confirmation of enantiomeric excess (e.g., optical rotation: +77° in water) are critical for ensuring purity .

Q. How can researchers characterize the stereochemical configuration and purity of this compound?

Answer: Key techniques include:

- Optical Rotation : Measure specific rotation (e.g., +77° in water) to confirm enantiomeric purity .

- Chiral HPLC/GC : Resolve stereoisomers using chiral stationary phases.

- X-ray Crystallography : Determine absolute configuration via crystal structure analysis (as seen in cyclohexane analogs) .

- NMR Spectroscopy : Analyze coupling constants (e.g., J-values for cyclohexane protons) to infer stereochemistry .

Q. What are the recommended storage and handling protocols to maintain stability?

Answer:

- Storage : Keep in a cool, dry environment (0–6°C) to prevent degradation .

- Handling : Use PPE (gloves, face shields) to avoid skin/eye contact. Avoid dust formation with proper ventilation .

- Incompatibilities : Oxidizing agents may degrade the compound; store separately .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

Answer: The rigid cyclohexane backbone enhances stereocontrol in organocatalytic reactions. For example, β-amino acids with this scaffold exhibit high enantioselectivity (up to 94% ee) in asymmetric Michael additions to N-substituted maleimides. The (1S,2R) configuration aligns reactive groups spatially, favoring specific transition states . Comparative studies with (1S,2S) or (1R,2R) isomers show reduced activity, highlighting stereodependent catalytic efficiency .

Q. What strategies resolve contradictions in reported bioactivity data for stereoisomers of aminocyclohexanecarboxylic acids?

Answer:

- Comparative Assays : Test all stereoisomers (e.g., (1S,2R), (1S,2S)) under identical conditions to isolate stereochemical effects .

- Computational Modeling : Use DFT or MD simulations to predict interactions (e.g., hydrogen bonding, steric hindrance) that differentiate isomer activities .

- Metabolic Profiling : Assess stability in biological matrices, as some isomers may degrade faster, skewing bioactivity results .

Q. How can researchers leverage this compound to study cyclopropane-based pharmacophores?

Answer: The cyclohexane scaffold serves as a precursor for cyclopropane derivatives via ring-opening or strain-release reactions. For example, cyclopropane-1-carboxylic acid analogs (e.g., (1S,2R)-2-fluorocyclopropane-1-carboxylic acid) are synthesized for probing enzyme inhibition or receptor binding . The (1S,2R) configuration mimics constrained peptide backbones, enabling studies on conformational rigidity in drug design .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

Answer:

- LC-MS/MS : Detect low-abundance impurities (e.g., diastereomers, hydroxylated byproducts) with high sensitivity .

- Ion Mobility Spectrometry : Resolve isobaric impurities that co-elute in traditional HPLC .

- Isotopic Labeling : Use deuterated analogs (e.g., d3-labeled compounds) as internal standards for accurate quantification .

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic studies of reactions involving this compound?

Answer:

- Standardized Conditions : Control temperature (±0.1°C), solvent purity (HPLC-grade), and inert atmosphere (N2/Ar) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress without sampling .

- Quenching Methods : Rapidly cool reactions to –78°C or add scavengers (e.g., methanol) to halt kinetics at precise timepoints .

Q. How can researchers validate the ecological safety of this compound in environmental toxicity studies?

Answer:

- OECD Guidelines : Follow Test No. 201 (algae growth inhibition) and 209 (activated sludge respiration inhibition) .

- Bioaccumulation Assays : Measure logP (experimental vs. predicted) to assess lipid solubility and persistence .

- Degradation Studies : Use LC-MS to identify breakdown products under UV light or microbial action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.